molecular formula C18H14ClFN2O2 B2467218 1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione CAS No. 904525-30-0

1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione

Cat. No.: B2467218
CAS No.: 904525-30-0
M. Wt: 344.77
InChI Key: XRMHCWXKWOZIGS-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry and preclinical research. Its molecular structure, featuring a tetrahydropyrazine-2,3-dione core symmetrically substituted with 4-chlorobenzyl and 3-fluorobenzyl groups, is engineered for potential bioactivity. The strategic incorporation of halogen atoms (chlorine and fluorine) is a common pharmacophore strategy in drug discovery, as these halogens can profoundly influence a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . Nitrogen-containing heterocycles are fundamental scaffolds in pharmaceuticals and are extensively investigated for their effects on the central nervous system . While the specific biological profile of this compound requires further characterization, its structure suggests potential as a key intermediate for developing novel therapeutic agents. Researchers may explore its utility as a metalloproteinase inhibitor, given that similar halogenated and alkylated heterocyclic compounds have demonstrated such activity . Furthermore, the distinct substitution pattern provides a versatile chemical handle for further synthetic modification, making it a valuable building block for constructing more complex chemical libraries in high-throughput screening campaigns aimed at oncology, neuroscience, and immunology. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material in accordance with all applicable laboratory safety regulations and best practices.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]pyrazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O2/c19-15-6-4-13(5-7-15)11-21-8-9-22(18(24)17(21)23)12-14-2-1-3-16(20)10-14/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMHCWXKWOZIGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CN2C=CN(C(=O)C2=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione typically involves multi-step organic reactions. One common method involves the reaction of 4-chlorobenzyl chloride with 3-fluorobenzylamine to form an intermediate, which is then cyclized with a suitable reagent to yield the desired tetrahydropyrazine derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl or fluorophenyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing core dione structures, halogenated substituents, or related heterocyclic frameworks.

Structural and Functional Analogues

Compound Name Core Structure Substituents Key Biological Activity/Properties References
1-[(4-Chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione Tetrahydropyrazine-2,3-dione 4-Chlorobenzyl, 3-fluorobenzyl Hypothesized CNS modulation (inferred)
Meclozine (1-[(4-Chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)-methyl]piperazine) Piperazine 4-Chlorophenyl-phenylmethyl, 3-methylbenzyl Antihistamine, antiemetic
4-[1-(4-Methoxybenzyl)amino]ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione Pyrrolidine-2,3-dione 4-Methoxybenzyl, phenyl, 3-nitrophenyl Synthetic intermediate, structural studies
1-Benzyl-3-[(4-chlorophenyl)sulfanyl]-4-(4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)pyrrolidine-2,5-dione Pyrrolidine-2,5-dione Benzyl, 4-chlorophenylsulfanyl, pyridinyl-piperazine Kinase inhibition (hypothesized)
1-{[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione Thienopyrimidine-2,4-dione 2-Chlorophenyl-oxadiazolyl, 4-fluorobenzyl Anticancer or antimicrobial (inferred)

Key Differences and Implications

Core Structure: The tetrahydropyrazine dione core (6-membered ring) offers distinct conformational flexibility compared to pyrrolidine diones (5-membered rings), which may influence binding to targets like GPCRs or ion channels . Thienopyrimidine diones (e.g., ) exhibit planar aromatic systems, enhancing π-π stacking interactions, unlike the partially saturated tetrahydropyrazine dione .

Substituent Effects: Halogenation: The 4-chloro and 3-fluoro groups in the target compound likely enhance lipophilicity and metabolic stability compared to non-halogenated analogs (e.g., methoxy or methyl groups in Meclozine) . Positional Isomerism: The 3-fluorophenyl group may confer unique steric and electronic effects compared to 4-fluorophenyl derivatives (e.g., ), altering receptor affinity .

Biological Activity: Meclozine’s piperazine core is associated with antihistamine activity, while dione-containing analogs (e.g., pyrrolidine diones in ) are often explored for enzyme inhibition .

Research Findings and Structure-Activity Relationships (SAR)

Halogenated Substituents :

  • Chlorine and fluorine atoms improve membrane permeability and resistance to oxidative metabolism, as seen in antibacterial chlorophenyl-urea derivatives () and fluorinated pyrazolo[3,4-d]pyrimidines () .

Dione Moieties :

  • The 2,3-dione group in tetrahydropyrazine derivatives may chelate metal ions or form hydrogen bonds, critical for interactions with enzymes like cyclooxygenase or phosphodiesterases .

Comparative Pharmacokinetics :

  • Pyrrolidine diones () exhibit higher aqueous solubility than tetrahydropyrazine diones due to their smaller ring size, impacting bioavailability .

Biological Activity

1-[(4-chlorophenyl)methyl]-4-[(3-fluorophenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C16H13ClFN3O
  • Molar Mass : 317.75 g/mol
  • CAS Number : 860650-64-2

The exact mechanism of action for this compound remains largely unexplored. However, similar compounds in the tetrahydropyrazine class have been implicated in various biological processes, including:

  • Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
  • Receptor Modulation : Possible interaction with specific receptors that regulate cellular responses.

Biological Activities

Research indicates that derivatives of tetrahydropyrazine exhibit a range of biological activities:

Antimicrobial Activity

Studies have shown that related compounds demonstrate significant antimicrobial properties. For instance:

  • In vitro Testing : Compounds structurally similar to this compound have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing effective inhibition at concentrations as low as 0.25 mg/mL .

Antitumor Activity

Research into the antitumor effects of tetrahydropyrazine derivatives suggests they may inhibit cancer cell proliferation:

  • Cell Line Studies : Compounds have been tested on various cancer cell lines, revealing potential cytotoxic effects and induction of apoptosis .

Anti-inflammatory Properties

The compound may exhibit anti-inflammatory effects by modulating cytokine production:

  • Cytokine Profiling : Investigations into related compounds indicate they can reduce levels of pro-inflammatory cytokines such as TNF and IL-1β while increasing anti-inflammatory cytokines like IL-10 .

Case Studies

Several studies have focused on the biological activity of related compounds:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of tetrahydropyrazine derivatives against several microbial strains. The results indicated that these compounds showed superior efficacy compared to standard antibiotics .
  • Antitumor Activity Research :
    • A recent investigation into the antitumor properties of tetrahydropyrazines demonstrated significant inhibition of tumor growth in xenograft models. The study highlighted the potential for these compounds to serve as leads in cancer therapy .

Data Table: Summary of Biological Activities

Activity TypeTest Organisms/CellsConcentration RangeObserved Effects
AntimicrobialE. coli, S. aureus0.25 - 1 mg/mLInhibition of growth
AntitumorVarious cancer cell linesVariesInduction of apoptosis
Anti-inflammatoryCytokine assays in vitroN/AReduced pro-inflammatory cytokines

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